molecular formula C12H13ClN2O4 B2485017 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid CAS No. 1396963-68-0

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid

Cat. No.: B2485017
CAS No.: 1396963-68-0
M. Wt: 284.7
InChI Key: GCDAAHJGEVACOC-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid, with the CAS Registry Number 1396963-68-0 , is a carboxylic acid derivative of high interest in chemical and pharmaceutical research. This compound has a molecular formula of C12H13ClN2O4 and a molecular weight of 284.70 g/mol . It is typically characterized by a purity of not less than 98% . The compound is part of a class of glutaric acid-amide derivatives whose structural and supramolecular properties are actively studied using techniques such as X-ray crystallography, IR, and NMR spectroscopy . These studies reveal significant conformational flexibility in the molecular backbone, leading to diverse solid-state architectures, such as supramolecular tapes stabilized by carboxylic acid-O–H...O(carbonyl) and amide-N–H...O(amide) hydrogen bonding . Researchers value this compound and its structural analogs as valuable intermediates in organic synthesis and for exploring biological activities, including potential anti-cancer and anti-leishmanial agents . Proper storage conditions of 2-8°C are recommended to maintain the stability of this research chemical . This product is intended for Research Use Only and is not designated for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAAHJGEVACOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Structural and Synthetic Overview

The compound features a central glutamine backbone modified at the α-amino position by a 4-chlorobenzoyl moiety. Its IUPAC name, 5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid , reflects this architecture. Key challenges in synthesis include:

  • Selective acylation of the α-amino group without activating the carbamoyl or carboxylic acid functionalities.
  • Prevention of racemization during reaction steps, given the compound’s DL-configuration.
  • Solubility limitations (reported as >42.7 µg/mL at pH 7.4), necessitating optimized purification protocols.

Synthetic Routes and Methodologies

Solution-Phase Acylation of Glutamine Derivatives

The most widely reported method involves direct acylation of glutamine or its protected analogs with 4-chlorobenzoyl chloride. A representative protocol includes:

Step 1: Protection of Glutamine Carboxylic Acid
Glutamine’s γ-carboxylic acid is esterified to prevent undesired side reactions. Methyl or tert-butyl esters are commonly employed:
$$
\text{Glutamine} + \text{MeOH/H}^+ \rightarrow \text{Methyl glutaminate}
$$
Step 2: Acylation with 4-Chlorobenzoyl Chloride
The α-amino group is acylated under mild basic conditions (e.g., triethylamine in dichloromethane):
$$
\text{Methyl glutaminate} + \text{4-Cl-C₆H₄-COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Protected intermediate}
$$
Step 3: Deprotection and Isolation
The ester is hydrolyzed using aqueous NaOH or HCl, yielding the target compound.

Optimization Insights:
  • Base Selection : Triethylamine outperforms DMAP in minimizing carbamoyl hydrolysis.
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and compatibility with acyl chlorides.
  • Temperature Control : Reactions conducted at 0–5°C reduce racemization risks.

Solid-Phase Peptide Synthesis (SPPS)

For scalable production, SPPS leverages Fmoc-protected glutamine anchored to Wang resin:

  • Resin Loading : Fmoc-Gln-OH is attached via its carboxylic acid group.
  • Fmoc Deprotection : Piperidine/DMF removes the Fmoc group, exposing the α-amino site.
  • Acylation : 4-Chlorobenzoic acid is activated with HATU/DIEA and coupled to the resin-bound amine.
  • Cleavage and Purification : TFA-mediated cleavage releases the product, followed by HPLC purification.

Advantages :

  • High purity (>95%) achievable via iterative washing.
  • Amenable to automation and combinatorial libraries.

Reaction Optimization and Challenges

Competing Side Reactions

  • Carbamoyl Hydrolysis : Under strongly acidic or basic conditions, the carbamoyl group (-CONH₂) may hydrolyze to -COOH. Mitigation involves pH control (pH 6–8).
  • Racemization : Elevated temperatures or prolonged reaction times promote epimerization. Chiral HPLC analysis confirms enantiomeric purity.

Solubility-Driven Purification

The compound’s low aqueous solubility necessitates alternative purification strategies:

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with 85–90% recovery.
  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) achieves >98% purity.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆): δ 8.35 (d, J=7.8 Hz, NH), 7.85 (d, J=8.5 Hz, Ar-H), 4.45 (m, α-CH), 2.20–2.40 (m, -CH₂-).
  • IR : 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1710 cm⁻¹ (carboxylic acid C=O).
  • MS (ESI+) : m/z 285.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating their function.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key References
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid 4-carbamoyl, 4-chlorophenylformamido C₁₂H₁₂ClN₂O₄ 295.69
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid 2,4-dichlorophenylcarbamoyl C₁₁H₁₁Cl₂NO₃ 282.12
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-chlorophenylamino, 4-oxo C₁₀H₁₀ClNO₃ 227.65
4-[(4-Chloro-2-fluorophenyl)formamido]butanoic acid 4-chloro-2-fluorophenylformamido C₁₁H₁₀ClFNO₃ 259.66
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid 4-chlorophenyl, amino C₁₀H₁₂ClNO₂ 213.66

Key Observations :

  • Chlorine substitution at the para position (as in the target compound) increases steric bulk compared to ortho-substituted analogs (e.g., ).
  • Fluorine introduction () reduces molecular weight slightly but may enhance metabolic stability.

Physicochemical Properties

Lipophilicity (log k) and solubility are critical for bioavailability:

Compound Name log k (HPLC) Solubility (mg/mL) Notes
This compound N/A N/A Discontinued
Chlorophenyl carbamates () 1.2–2.8 0.5–3.0 Higher log k with Cl substituents
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid ~2.5 (calc.) Insoluble in water Crystalline structure

Insights :

  • Dichlorophenyl analogs () exhibit higher lipophilicity than mono-chlorinated derivatives, aligning with the "chlorine effect" on hydrophobicity.
  • The target compound’s carbamoyl group may enhance water solubility compared to ester-based analogs.

Crystallographic and Computational Analysis

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: X-ray diffraction revealed a monoclinic crystal system with hydrogen-bonding networks stabilizing the structure .
  • Software Tools : SHELXL () and WinGX () are widely used for refining crystal structures of similar compounds .

Biological Activity

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings that highlight its therapeutic potential.

  • Molecular Formula : C12H13ClN2O4
  • Molecular Weight : 284.69562 g/mol
  • CAS Number : 1396963-68-0

Biological Activity Overview

The compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific biological targets, leading to cellular effects.

The biological activity of this compound is primarily linked to its structural features, which allow it to:

  • Inhibit Enzymatic Activity : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Disrupt Cellular Processes : It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

  • E. coli and Staphylococcus aureus were notably susceptible to the compound, indicating its potential as an antibacterial agent.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties:

  • In vitro studies using cancer cell lines (e.g., A431 vulvar epidermal carcinoma) showed that it inhibits cell proliferation and migration in a concentration-dependent manner .
  • The compound's ability to induce apoptosis in cancer cells was observed, further supporting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy
    • Researchers tested the efficacy of the compound against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial properties.
  • Anticancer Activity Assessment
    • A study focused on the effects of the compound on A431 cells revealed that it significantly reduced colony formation and induced apoptosis, suggesting a mechanism involving cell cycle arrest and programmed cell death.

Data Tables

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerA431 Cell LineReduced proliferation
AnticancerA431 Cell LineInduced apoptosis

Q & A

Q. What comparative studies with fluorinated analogs reveal about metabolic stability?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine substitution at the phenyl ring enhances stability by reducing CYP450-mediated oxidation .

Methodological Notes

  • Data Reproducibility : Always include internal controls (e.g., reference inhibitors) and triplicate measurements.
  • Safety : Handle chlorophenyl intermediates in a fume hood due to potential toxicity .
  • AI Tools : Use AlphaFold2 for preliminary target structure prediction if experimental structures are unavailable.

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